N-(5-chloro-2-methylphenyl)-2-phenylquinoline-4-carboxamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2-phenylquinoline-4-carboxamide: is an organic compound that belongs to the class of anilides. These compounds are characterized by the presence of an amide group attached to an aromatic ring. The compound’s structure includes a quinoline ring, which is a heterocyclic aromatic organic compound, and a phenyl group, which is a simple aromatic ring. The presence of the chlorine and methyl groups on the phenyl ring adds to the compound’s unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-2-phenylquinoline-4-carboxamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between a boronic acid and a halide . Another method involves nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule . Amidation reactions, where an amine reacts with a carboxylic acid derivative to form an amide, are also commonly used .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial in achieving efficient production. The exact methods may vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions: N-(5-chloro-2-methylphenyl)-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinoline derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(5-chloro-2-methylphenyl)-2-phenylquinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biology, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: In medicine, the compound’s potential therapeutic effects are explored. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- **N-(5-chloro-2-methylphenyl)-4-{5-methyl-4-[(phenylsulfanyl)methyl]-1,3-oxazol-2-yl}benzamide
- **PHENYL N-(5-CHLORO-2-METHYLPHENYL)CARBAMATE
Uniqueness: N-(5-chloro-2-methylphenyl)-2-phenylquinoline-4-carboxamide is unique due to its specific combination of functional groups and aromatic rings. This unique structure imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
349133-41-1 |
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Molecular Formula |
C23H17ClN2O |
Molecular Weight |
372.8g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H17ClN2O/c1-15-11-12-17(24)13-21(15)26-23(27)19-14-22(16-7-3-2-4-8-16)25-20-10-6-5-9-18(19)20/h2-14H,1H3,(H,26,27) |
InChI Key |
IGWVZWNEQDGLFY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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